Welcome to the BenchChem Online Store!
molecular formula C11H11ClF5NO B142545 4-(Pentafluorophenoxy)piperidine hydrochloride CAS No. 125884-94-8

4-(Pentafluorophenoxy)piperidine hydrochloride

Cat. No. B142545
M. Wt: 303.65 g/mol
InChI Key: RNGHIDGPQVGRDL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US05212184

Procedure details

To 2.0 g of 10% palladium on carbon was added 6.0 g of 1-benzyl-4-(2,3,4,5,6-pentafluorophenoxy)piperidine hydrochloride in 250 ml of methanol. The reaction mixture was pressurized to 50 psi with hydrogen and shaken on a Parr apparatus at room temperature for five hours. The mixture was then filtered and concentrated. Recrystallization of the concentrate from hot isopropanol afforded 1.9 g (42%) of 4-(2,3,4,5,6-pentafluorophenoxy)piperidine hydrochloride, m.p. 187°-190° C.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
1-benzyl-4-(2,3,4,5,6-pentafluorophenoxy)piperidine hydrochloride
Quantity
6 g
Type
reactant
Reaction Step Two
Quantity
2 g
Type
catalyst
Reaction Step Two
Quantity
250 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[ClH:1].C([N:9]1[CH2:14][CH2:13][CH:12]([O:15][C:16]2[C:21]([F:22])=[C:20]([F:23])[C:19]([F:24])=[C:18]([F:25])[C:17]=2[F:26])[CH2:11][CH2:10]1)C1C=CC=CC=1.[H][H]>[Pd].CO>[ClH:1].[F:26][C:17]1[C:18]([F:25])=[C:19]([F:24])[C:20]([F:23])=[C:21]([F:22])[C:16]=1[O:15][CH:12]1[CH2:13][CH2:14][NH:9][CH2:10][CH2:11]1 |f:0.1,5.6|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H][H]
Step Two
Name
1-benzyl-4-(2,3,4,5,6-pentafluorophenoxy)piperidine hydrochloride
Quantity
6 g
Type
reactant
Smiles
Cl.C(C1=CC=CC=C1)N1CCC(CC1)OC1=C(C(=C(C(=C1F)F)F)F)F
Name
Quantity
2 g
Type
catalyst
Smiles
[Pd]
Name
Quantity
250 mL
Type
solvent
Smiles
CO

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
shaken on a Parr apparatus at room temperature for five hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The mixture was then filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
Recrystallization of the
CONCENTRATION
Type
CONCENTRATION
Details
concentrate from hot isopropanol

Outcomes

Product
Details
Reaction Time
5 h
Name
Type
product
Smiles
Cl.FC1=C(OC2CCNCC2)C(=C(C(=C1F)F)F)F
Measurements
Type Value Analysis
AMOUNT: MASS 1.9 g
YIELD: PERCENTYIELD 42%
YIELD: CALCULATEDPERCENTYIELD 41.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.